Cyclopenta[b]indole
Description
Structure
2D Structure
Properties
CAS No. |
246-99-1 |
|---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
cyclopenta[b]indole |
InChI |
InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H |
InChI Key |
NJOSBMLKZKBELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:
[3 + 2] Cycloaddition: This method involves the formal addition of indolylmethyl cations to alkenes, often using Lewis acids like tin(IV) chloride.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I)-Catalyzed Rautenstrauch Rearrangement: This method utilizes gold(I) catalysts to rearrange enynyl acetates into cyclopenta[b]indol-1-ones.
Bismuth(III)-Catalyzed Condensation: A condensation reaction catalyzed by bismuth(III) compounds.
Nazarov Cyclization: This method involves the cyclization of pentadienyl cations to form the this compound scaffold.
Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[b]indoles undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the cyclopenta[b]indole scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Cyclopenta[b]indole and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta[b]indole compounds varies depending on their specific biological activity. For example:
Cytotoxicity: this compound derivatives like fischerindole L exhibit cytotoxicity by interfering with cellular processes in cancer cells.
Antifertility: Compounds like yuehchukene exert antifertility effects by modulating hormonal pathways.
Antibacterial Activity: Paspaline and other derivatives exhibit antibacterial activity by targeting bacterial cell walls or metabolic pathways.
Comparison with Similar Compounds
Cyclopenta[b]indole can be compared with other similar compounds, such as:
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Cyclopenta[b]indoline: Similar to this compound but with a saturated nitrogen-containing ring, found in various natural products.
This compound stands out due to its unique fused ring system, which imparts distinct biological activities and synthetic versatility .
Biological Activity
Cyclopenta[b]indoles are a class of indole derivatives characterized by their unique bicyclic structure, which has garnered significant interest due to their diverse biological activities. This article reviews the biological activity of cyclopenta[b]indole, focusing on their mechanisms of action, therapeutic potential, and recent research findings.
Overview of this compound
Cyclopenta[b]indoles are found in various natural products and synthetic compounds, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Their structural features contribute to their interaction with biological targets such as kinases and microtubules.
Anticancer Activity
Inhibition of Kinases
One notable study demonstrated that a this compound derivative selectively inhibits Aurora B kinase, which is crucial for cell division. The compound exhibited an IC50 value of 1.4 μM for Aurora B and >30 μM for Aurora A, indicating a high specificity towards Aurora B in kinase assays . This selective inhibition suggests potential therapeutic applications in cancer treatment, particularly for cancers characterized by dysregulated Aurora kinase activity.
Microtubule Inhibition
Another compound from the this compound class, referred to as C2E1, has shown promise as an antimicrotubule agent. C2E1 was investigated for its effects on acute leukemia cells and demonstrated significant tubulin depolarization activity. It induced apoptosis and cell cycle arrest while inhibiting clonogenicity and migration of leukemia cells. Molecular analysis revealed that C2E1 triggered DNA damage and altered gene expression related to cytoskeletal regulation .
Antimicrobial Activity
Cyclopenta[b]indoles have also been evaluated for their antimicrobial properties. Some derivatives have shown inhibitory effects against various pathogens, demonstrating potential as novel antimicrobial agents. For instance, specific compounds exhibited antifungal activity with IC50 values indicating effectiveness at relatively low concentrations .
The mechanisms through which cyclopenta[b]indoles exert their biological effects are diverse:
- Kinase Inhibition : By selectively inhibiting kinases such as Aurora B, these compounds can disrupt critical signaling pathways involved in cell proliferation.
- Microtubule Disruption : Compounds like C2E1 interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Gene Regulation : Alterations in gene expression related to cell survival and proliferation have been observed following treatment with cyclopenta[b]indoles.
Case Study 1: Aurora B Inhibition
A study focused on a this compound derivative showed that it effectively inhibited the proliferation of primary blood mononuclear cells (PBMCs) with an IC50 value of 4.2 μM. The study also noted reduced phosphorylation levels in treated cells, supporting the compound's role in modulating kinase activity .
Case Study 2: C2E1 in Acute Leukemia
C2E1 was assessed for its therapeutic potential against acute leukemia. The compound's ability to induce apoptosis and inhibit cell migration highlights its multifaceted action against cancer cells. The study concluded that C2E1 could be a promising candidate for further development as an anti-cancer agent due to its unique mechanism that circumvents common resistance pathways .
Table of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound Derivative | Aurora B Inhibition | 1.4 | Aurora B Kinase |
| C2E1 | Microtubule Disruption | - | Microtubules |
| Various Derivatives | Antifungal Activity | 43 | Fungal Pathogens |
Q & A
Q. What are the established synthetic routes for cyclopenta[b]indole derivatives, and how do they differ in efficiency and scalability?
Cyclopenta[b]indoles are commonly synthesized via Morita-Baylis-Hillman (MBH) adducts followed by diastereoselective cyclization. For example, a three-step sequence involves oxidative Michael addition of indoles to MBH adducts mediated by hypervalent iodine reagents (e.g., IBX), chemoselective reduction with NaBH₄, and acid-catalyzed intramolecular Friedel-Crafts cyclization (overall yields: 8–73%) . Alternatively, cobalt-catalyzed allylation of indoles followed by BF₃·OEt₂-mediated cyclization achieves cyclopenta[b]indoles in one-pot reactions (68% yield) . Scalability varies: gram-scale reactions are feasible with Co catalysis, while MBH-based routes may require optimization for larger batches.
Q. How can researchers validate the structural identity and purity of newly synthesized this compound analogs?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and stereochemistry via coupling patterns (e.g., trans-diastereomers in acid-catalyzed cyclization) .
- Mass spectrometry (ESI-MS) : Monitor reaction intermediates and final products, as demonstrated in mechanistic studies of Friedel-Crafts cyclizations .
- X-ray crystallography : Resolve absolute configurations, particularly for chiral derivatives (e.g., enantiomers separated via chiral column chromatography) .
- Elemental analysis : Verify purity (>95%) by matching calculated and observed C/H/N percentages .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
While occupational exposure limits are unspecified, standard practices include:
- PPE : Wear NIOSH/EN 166-compliant face shields, gloves, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for reactions involving volatile catalysts (e.g., BF₃·OEt₂) or toxic reagents .
- Waste disposal : Deactivate acidic/basic residues before disposal (e.g., neutralize triflic acid with sodium bicarbonate) .
Advanced Research Questions
Q. How can contradictory data on diastereoselectivity in this compound synthesis be resolved?
Discrepancies often arise from reaction conditions. For instance:
- Acid-catalyzed cyclizations (e.g., triflic acid) yield exclusively trans-diastereomers due to stereoelectronic control in the transition state .
- Lewis acid-mediated cyclizations (e.g., BF₃·OEt₂) may favor cis-products if steric effects dominate. Resolution strategy :
- Perform kinetic vs. thermodynamic studies (variable temperature/time experiments).
- Use DFT calculations to model transition states and predict selectivity .
Q. What mechanistic insights explain the enantioselective synthesis of cyclopenta[b]indolones?
Chiral phosphoric acid catalysts enable asymmetric Fischer indolization via dual activation:
- The catalyst protonates the carbonyl group, enhancing electrophilicity.
- Simultaneous hydrogen-bonding with the indole nitrogen directs enantioselective cyclization . Computational models (e.g., distortion/interaction analysis) predict enantiomeric ratios (er) by evaluating transition-state energies, aligning with experimental er > 20:1 .
Q. How do structural modifications of cyclopenta[b]indoles impact their biological activity as tubulin polymerization inhibitors?
Key structure-activity relationships (SARs):
- Ester substituents at position 2 : Hydrogen-bond with Cys241β in tubulin’s colchicine-binding site, enhancing affinity (IC₅₀ < 1 µM) .
- Hydroxyl groups at position 5 : Improve solubility but may reduce membrane permeability.
- Ring saturation : Dihydro derivatives show reduced activity, suggesting planarity is critical for π-stacking with tubulin . Validation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HCT-116) and microtubule polymerization assays .
Methodological Considerations
Q. What analytical techniques are optimal for characterizing this compound reaction intermediates?
- In situ NMR : Track real-time formation of β-ketoesters and β-hydroxyesters in MBH-based syntheses .
- HRMS-ESI : Identify transient intermediates (e.g., Co–C bonds in Cp*CoIII-catalyzed allylation) .
- Circular dichroism (CD) : Assign absolute configurations of chiral products without crystallization .
Q. How can researchers address low yields in this compound cyclization steps?
- Solvent optimization : Polar aprotic solvents (e.g., DCE) improve BF₃·OEt₂-mediated cyclization efficiency .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., TfOH vs. SnCl₄) to balance reactivity and selectivity .
- Additive effects : Use molecular sieves to scavenge water in moisture-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
